molecular formula C11H9BrN2 B1613477 5-Bromo-N-phenylpyridin-3-amine CAS No. 767342-20-1

5-Bromo-N-phenylpyridin-3-amine

Cat. No.: B1613477
CAS No.: 767342-20-1
M. Wt: 249.11 g/mol
InChI Key: CLJFXGSBLDGKJD-UHFFFAOYSA-N
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Description

5-Bromo-N-phenylpyridin-3-amine is a chemical compound that has gained much attention in the scientific community due to its unique properties and potential applications. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C11H9BrN2 . The InChI code is 1S/C11H9BrN2/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8,14H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 249.11 . It is a solid at room temperature . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Catalytic Amination

5-Bromo-N-phenylpyridin-3-amine is utilized in catalytic amination processes. For instance, Ji, Li, and Bunnelle (2003) described its use in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, yielding a high isolated yield and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Similarly, Stroup, Szklennik, Forster, and Serrano-Wu (2007) discussed the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a related compound, under catalytic amination conditions (Bryan W Stroup, Paul V Szklennik, Cornelia J Forster, & Michael H Serrano-Wu, 2007).

Synthesis of Heterocyclic Compounds

The compound is also significant in the synthesis of heterocyclic compounds. Lang, Zewge, Houpis, and VolanteRalph (2001) described its role in converting bromopyridine into aminopyridine under copper catalysis, demonstrating its versatility in the synthesis of various aryl halides (F. Lang, D. Zewge, I. Houpis, & P. VolanteRalph, 2001).

Preparation in Drug Discovery

In drug discovery, this compound acts as an intermediate. For example, Li, Lu, Shen, and Shi (2012) synthesized the title compound, an intermediate in drug discovery, by reacting 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde (Jie Li, Lingmei Lu, Wang-xing Shen, & Jianqiang Shi, 2012).

Large Scale Oxidation Processes

Agosti, Bertolini, Bruno, Lautz, Glarner, and Deichtmann (2017) explored the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation in large-scale production, showcasing its potential in industrial-scale chemical synthesis (A. Agosti, G. Bertolini, G. Bruno, C. Lautz, Thomas Glarner, & Walter Deichtmann, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-bromo-N-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJFXGSBLDGKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630823
Record name 5-Bromo-N-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767342-20-1
Record name 5-Bromo-N-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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